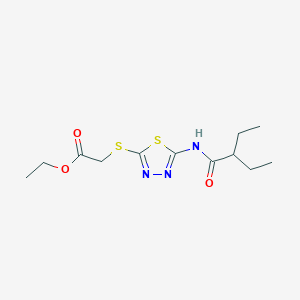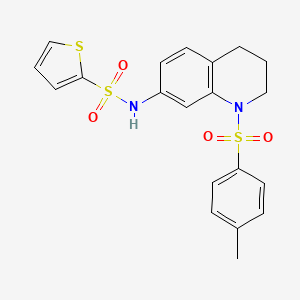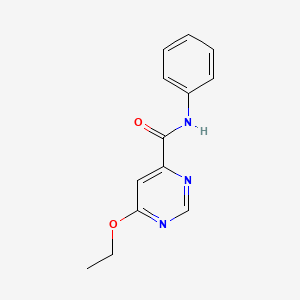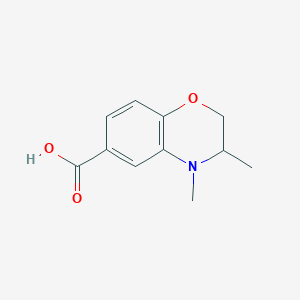
Ethyl 2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetate is an intricate and versatile compound. Its molecular structure features a thiadiazole ring fused with a thiol-ester and an ethyl group, suggesting significant reactivity and a broad scope of applications. This compound is of particular interest in various fields due to its unique chemical properties and potential utility in diverse scientific applications.
准备方法
Ethyl 2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetate can be synthesized through several chemical pathways:
Synthetic Routes
Method 1: : Condensation of 2-ethylbutanamide with 2-mercaptoacetic acid in the presence of a dehydrating agent to form an intermediate, which is then cyclized with thionyl chloride to produce the thiadiazole ring. The resulting thiadiazole intermediate is subsequently esterified using ethanol and a suitable esterification catalyst.
Method 2: : Direct synthesis via a one-pot reaction involving 2-ethylbutanamide, carbon disulfide, and ethyl chloroacetate in an alkaline medium, leading to the formation of the desired compound.
Reaction Conditions
Typical reaction conditions include anhydrous solvents, controlled temperatures (ranging from 0°C to 80°C), and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production typically employs large-scale batch reactors with precise control over temperature, pressure, and reagent concentrations to maximize yield and purity.
化学反应分析
Ethyl 2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetate undergoes various chemical reactions, reflecting its rich reactivity:
Types of Reactions
Oxidation: : The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: : The ester moiety can be reduced to an alcohol or further reduced to a primary thiol.
Substitution: : The thiadiazole ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nitrating agents under mild acidic or basic conditions.
Major Products
Oxidation: Ethyl 2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)sulfinyl)acetate or its sulfonyl analog.
Reduction: Ethyl 2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetate has numerous applications in scientific research:
Chemistry
Utilized as a precursor in the synthesis of more complex molecules due to its reactive ester and thiadiazole functionalities.
Acts as a ligand in coordination chemistry, forming stable complexes with metal ions.
Biology
Studied for its potential bioactivity, including antimicrobial and antifungal properties.
Investigated for its potential as an enzyme inhibitor.
Medicine
Explored as a possible candidate in the design of new pharmaceutical compounds, particularly in drug discovery and development.
Industry
Employed in the synthesis of specialty chemicals and materials, including polymers and agrochemicals.
作用机制
The mechanism by which ethyl 2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetate exerts its effects depends on its specific application:
Molecular Targets
Enzymes involved in metabolic pathways or microbial cell wall synthesis.
Receptors or ion channels in biological systems.
Pathways Involved
Inhibition of enzyme activity through competitive or non-competitive binding.
Disruption of microbial cell walls leading to cell lysis.
相似化合物的比较
When compared with other similar compounds, ethyl 2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetate demonstrates unique characteristics:
Similar Compounds
Ethyl 2-((5-(2-butylamido)-1,3,4-thiadiazol-2-yl)thio)acetate.
Ethyl 2-((5-(2-ethylhexanamido)-1,3,4-thiadiazol-2-yl)thio)acetate.
Uniqueness
The presence of a 2-ethylbutanamido group provides distinct steric and electronic properties, influencing reactivity and biological activity.
Its synthesis pathways offer more efficient and selective production methods, enhancing its appeal for industrial and research applications.
This compound’s wide array of potential uses and unique chemical properties make it a valuable subject for ongoing research and development. Intrigued? What should we dive deeper into?
属性
IUPAC Name |
ethyl 2-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S2/c1-4-8(5-2)10(17)13-11-14-15-12(20-11)19-7-9(16)18-6-3/h8H,4-7H2,1-3H3,(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXHSXVEHNIENZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2-{[(4-Fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2825602.png)
![3-(4-BROMOBENZENESULFONYL)-N-[(3-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2825604.png)



![8-(4-tert-butylbenzoyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2825612.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2825614.png)
![N'-(3,5-dimethylphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2825615.png)

![3-butyl-1,7-dimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2825618.png)

![1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2825621.png)

